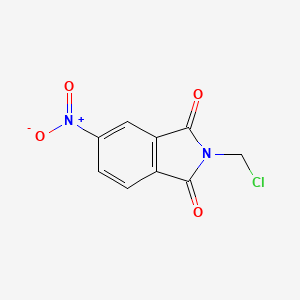

N-(Chloromethyl)-4-nitrophthalimide

Übersicht

Beschreibung

N-(Chloromethyl)-4-nitrophthalimide is a useful research compound. Its molecular formula is C9H5ClN2O4 and its molecular weight is 240.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

N-Chloromethyl-4-nitrophthalimide, also known as N-(Chloromethyl)-4-nitrophthalimide, is primarily used as a labeling reagent in High-Performance Liquid Chromatography (HPLC) . The primary targets of this compound are carboxyl groups present in various molecules .

Mode of Action

The compound contains a chloromethyl group that readily reacts with carboxyl groups to form the corresponding ester in the presence of a base . This reaction allows the compound to bind to its targets and label them for detection in HPLC .

Biochemical Pathways

It is known that the compound can label molecules such as hexanoic acid, decanoic acid, and dodecanoic acid , which are involved in various biochemical pathways.

Result of Action

The primary result of the action of N-Chloromethyl-4-nitrophthalimide is the formation of stable esters with carboxyl groups . These esters can be detected without any decomposition under reversed phase HPLC , allowing for the identification and quantification of the labeled molecules.

Action Environment

The action of N-Chloromethyl-4-nitrophthalimide can be influenced by various environmental factors. For instance, the compound is sensitive to light , and thus, its storage and use should be protected from light to maintain its stability and efficacy . Furthermore, the reaction of the compound with carboxyl groups is base-catalyzed , so the pH of the environment can also influence its action.

Biochemische Analyse

Biochemical Properties

N-Chloromethyl-4-nitrophthalimide plays a significant role in biochemical reactions due to its reactivity with carboxyl groups. This reactivity makes it an effective labeling agent for various biomolecules, including amino acids and proteins. The compound interacts with enzymes and proteins by forming covalent bonds with carboxyl groups, resulting in the formation of stable esters. These interactions are crucial for the detection and quantification of target biomolecules in HPLC .

Cellular Effects

N-Chloromethyl-4-nitrophthalimide has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism by modifying the carboxyl groups of proteins and other biomolecules. This modification can lead to changes in the activity and function of these biomolecules, ultimately impacting cellular function .

Molecular Mechanism

The molecular mechanism of N-Chloromethyl-4-nitrophthalimide involves its ability to form covalent bonds with carboxyl groups on biomolecules. This binding interaction results in the formation of stable esters, which can be detected and quantified using HPLC. The compound’s reactivity with carboxyl groups also allows it to inhibit or activate enzymes, depending on the specific biomolecule it interacts with .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Chloromethyl-4-nitrophthalimide can change over time. The compound is known to be stable under refrigerated conditions, but it can degrade when exposed to light or higher temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it is used as a labeling reagent .

Dosage Effects in Animal Models

The effects of N-Chloromethyl-4-nitrophthalimide vary with different dosages in animal models. At lower doses, the compound is effective as a labeling reagent without causing significant toxic effects. At higher doses, it can cause adverse effects, including skin and eye irritation. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

N-Chloromethyl-4-nitrophthalimide is involved in metabolic pathways that include the interaction with carboxyl groups on biomolecules. The compound’s reactivity with these groups allows it to participate in the formation of stable esters, which can be detected and quantified using HPLC. This interaction can also affect metabolic flux and metabolite levels, depending on the specific biomolecules involved .

Transport and Distribution

Within cells and tissues, N-Chloromethyl-4-nitrophthalimide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, ultimately influencing its activity and function. The compound’s ability to form stable esters with carboxyl groups also plays a role in its transport and distribution .

Subcellular Localization

N-Chloromethyl-4-nitrophthalimide is localized within specific subcellular compartments, where it exerts its effects on biomolecules. The compound’s reactivity with carboxyl groups allows it to target specific compartments or organelles, depending on the presence of targeting signals or post-translational modifications. This subcellular localization is crucial for its activity as a labeling reagent in HPLC .

Biologische Aktivität

N-(Chloromethyl)-4-nitrophthalimide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of 240.60 g/mol. The compound features a chloromethyl group attached to a nitrophthalimide structure, which is known for its reactivity with various biomolecules.

The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The chloromethyl group enhances the compound's ability to react with nucleophiles, making it a valuable intermediate in organic synthesis and biochemical applications .

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Research indicates that nitro compounds, particularly those with a nitro group in specific positions, can enhance antibacterial activity against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. For instance, derivatives of nitrophthalimide have shown minimal inhibitory concentrations (MIC) as low as 20 μM against S. aureus and 30 μM against P. aeruginosa .

2. Anti-inflammatory Properties

Nitro compounds are recognized for their anti-inflammatory effects. This compound may act through the inhibition of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like TNF-α and IL-1β. These pathways suggest that the compound could be beneficial in treating inflammatory diseases .

3. Vasodilatory Effects

The compound acts as a nitric oxide (NO) donor, promoting vasodilation by increasing cyclic guanosine monophosphate (cGMP) levels in vascular smooth muscle cells. This mechanism is crucial for developing therapeutics aimed at cardiovascular diseases, including angina .

The biological activity of this compound can be attributed to its ability to undergo reduction reactions that convert the nitro group into an amine derivative. This transformation is facilitated by enzymatic processes involving NADH or NADPH as reducing agents, leading to various reactive intermediates that interact with cellular targets .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound derivatives against several bacterial strains. The results indicated that compounds with multiple nitro groups exhibited enhanced activity, suggesting a structure-activity relationship (SAR) where the number and position of nitro groups significantly influence antimicrobial potency.

| Compound | MIC against S. aureus (μM) | MIC against P. aeruginosa (μM) |

|---|---|---|

| 4b | 20 | 30 |

| 4d | 30 | 40 |

Case Study 2: Anti-inflammatory Activity

In another investigation, this compound was tested for its anti-inflammatory properties in a murine model of acute inflammation. The compound significantly reduced edema and inflammatory markers compared to controls, highlighting its potential therapeutic application in inflammatory diseases.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

CMNP serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce a nitro group enhances the reactivity of compounds, allowing for targeted modifications that can affect biological pathways. For example, CMNP can be utilized to synthesize compounds that exhibit specific pharmacological activities, making it valuable in drug development.

Organic Synthesis

In organic chemistry, CMNP is employed for the preparation of nitro-substituted compounds. These compounds are essential for developing new materials and chemicals. The chloromethyl group acts as an electrophile, enabling various reactions that lead to the formation of complex organic structures.

Table 1: Examples of Organic Reactions Involving CMNP

| Reaction Type | Description | Outcome |

|---|---|---|

| Electrophilic Substitution | Reacts with nucleophiles like amines | Formation of substituted phthalimide derivatives |

| Derivatization | Used in HPLC for labeling amine-containing samples | Enhanced detection sensitivity in chromatographic analysis |

Polymer Chemistry

CMNP is utilized in modifying polymers to enhance their properties such as thermal stability and chemical resistance. By incorporating CMNP into polymer matrices, researchers can develop materials suitable for advanced applications, including electronics and coatings.

Photochemical Applications

The compound's ability to undergo photochemical reactions makes it suitable for creating light-sensitive materials. These materials are vital in producing photoresists used in microelectronics and photolithography processes. The photochemical reactivity allows for precise patterning on substrates.

Material Science Research

CMNP plays a role in developing new materials with unique electronic and optical properties. Its incorporation into nanotechnology applications has led to advancements in electronic devices and sensors.

Case Study 1: HPLC Labeling Reagent

CMNP has been successfully used as a derivatization reagent in High-Performance Liquid Chromatography (HPLC) to improve the detection of carboxylic acids. In studies, CMNP reacts with carboxyl groups to form stable esters that can be easily detected at wavelengths around 230 nm.

Methodology:

- Dissolve sample in acetonitrile.

- Add CMNP and triethylamine.

- Heat at 60°C for one hour.

- Analyze using HPLC.

Results:

The derivatized samples displayed improved chromatographic responses compared to non-derivatized samples, demonstrating CMNP's effectiveness as a labeling reagent .

Case Study 2: Synthesis of Nitro-Substituted Compounds

Research has shown that CMNP can be used to synthesize novel nitro-substituted compounds through electrophilic substitution reactions with various nucleophiles. The resulting products have been characterized using spectroscopic methods, confirming their structure and potential biological activity.

Findings:

Compounds synthesized from CMNP exhibited significant activity against specific biological targets, indicating its potential utility in medicinal chemistry .

Eigenschaften

IUPAC Name |

2-(chloromethyl)-5-nitroisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O4/c10-4-11-8(13)6-2-1-5(12(15)16)3-7(6)9(11)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXMUGXUCSVUONH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202856 | |

| Record name | N-(Chloromethyl)-4-nitrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54455-37-7, 54455-34-4 | |

| Record name | N-(Chloromethyl)-4-nitrophthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054455377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Chloromethyl)-4-nitrophthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Chloromethyl-4-nitrophthalimide [for HPLC Labeling] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(Chloromethyl)-4-nitrophthalimide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLQ4YQ2FB6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.